molecular formula C17H10F2N2O3 B2912955 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-90-7

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2912955
CAS No.: 1115279-90-7
M. Wt: 328.275
InChI Key: QSHFLIFROIZHBH-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the presence of a chromene ring fused with a pyrazole ring, and it contains both fluorine and methoxy substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one can be achieved through multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.

Industrial Production Methods

For industrial production, the same multi-component reaction can be scaled up. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is preferred due to their reusability and environmental friendliness. The reaction is typically carried out at room temperature, which reduces energy consumption and makes the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromeno-pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combination of fluorine and methoxy substituents, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-(2,4-Difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a synthetic compound that belongs to the class of chromenopyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H12F2N2O3\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3

This structure features a chromene ring fused with a pyrazole moiety and is substituted with a methoxy group and difluorophenyl group.

1. Anti-inflammatory Activity

Research has indicated that chromenopyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various derivatives, including this compound, which were evaluated for their ability to inhibit heat-induced protein denaturation. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

CompoundActivityReference
This compoundSignificant anti-inflammatory

2. Antimicrobial Activity

The antimicrobial potential of this compound was assessed through various in vitro studies. The compound exhibited notable antibacterial and antifungal activities against several strains. The mechanism of action was attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes .

PathogenActivityReference
Escherichia coliModerate antibacterial
Staphylococcus aureusModerate antibacterial
Candida albicansSignificant antifungal

3. Anticancer Activity

Recent studies have explored the anticancer potential of chromenopyrazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like difluorophenyl enhances its cytotoxicity by increasing lipophilicity and cellular uptake .

Cancer Cell LineIC50 (µM)Reference
MCF-715
HCT-11620

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Anti-inflammatory Study : A series of chromenopyrazole derivatives were synthesized and tested for their anti-inflammatory effects using a rat paw edema model. The results showed a significant reduction in edema compared to control groups, supporting the anti-inflammatory claims .
  • Antimicrobial Evaluation : A comprehensive study involving multiple bacterial and fungal strains demonstrated that the compound exhibited a broad spectrum of antimicrobial activity. The minimal inhibitory concentration (MIC) values were determined using standard agar dilution methods .
  • Cytotoxicity Assessment : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFLIFROIZHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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